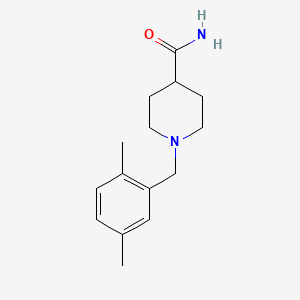![molecular formula C16H14Cl2N4O B5696896 5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole](/img/structure/B5696896.png)
5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole is a chemical compound that has been used extensively in scientific research. It is a tetrazole derivative that has been found to have a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole is not fully understood. However, it is believed to act as a GABA receptor agonist, which results in the inhibition of neurotransmitter release in the brain. This inhibition leads to the sedative and anxiolytic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. It has been found to have antifungal and antibacterial effects by inhibiting the growth of these microorganisms. It has also been found to have antitumor effects by inducing apoptosis in cancer cells. In addition, the compound has sedative and anxiolytic effects due to its action on GABA receptors in the brain.
实验室实验的优点和局限性
One advantage of using 5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole in lab experiments is its diverse range of effects. It can be used in a range of research applications, from neuroscience to cancer research. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research involving 5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole. One direction is to investigate its potential as a treatment for anxiety and other neurological disorders. Another direction is to investigate its potential as an antitumor agent, particularly in combination with other drugs. Finally, further research is needed to fully understand the mechanism of action of the compound and its effects on different biological systems.
Conclusion:
In conclusion, this compound is a tetrazole derivative that has a range of biochemical and physiological effects. It has been used extensively in scientific research, particularly in neuroscience and cancer research. While its mechanism of action is not fully understood, it has been found to have antifungal, antibacterial, and antitumor activities, as well as sedative and anxiolytic effects. Further research is needed to fully understand the compound's mechanism of action and its potential as a therapeutic agent.
合成方法
The synthesis method for 5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole involves the reaction of 2,4-dichlorophenol with paraformaldehyde to form 2,4-dichlorobenzyl alcohol. This alcohol is then reacted with 2,4-dimethylphenylhydrazine to form the corresponding hydrazone. Finally, the hydrazone is reacted with sodium azide to form the tetrazole derivative.
科学研究应用
5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole has been used in a range of scientific research applications. It has been found to have antifungal, antibacterial, and antitumor activities. It has also been used as a tool in neuroscience research to investigate the role of GABA receptors in the brain.
属性
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O/c1-10-3-5-14(11(2)7-10)22-16(19-20-21-22)9-23-15-6-4-12(17)8-13(15)18/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFWHBFDDBDQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-(cyanomethyl)phenyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5696828.png)



![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethoxybenzamide](/img/structure/B5696849.png)



![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5696883.png)
